2-Fluoro-6-(trifluoromethyl)isonicotinic acid
Overview
Description
2-Fluoro-6-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted using diethyl ether and purified through distillation.
Another method involves the simultaneous vapor-phase chlorination/fluorination of pyridine derivatives at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluoro and trifluoromethyl groups makes it a suitable candidate for nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where boron reagents are employed to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. For instance, its derivatives have been shown to inhibit specific tyrosine kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Similar in structure but lacks the fluoro group, affecting its reactivity and applications.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound used in pharmaceutical synthesis.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl group but has a different functional group, leading to different chemical properties.
Uniqueness
The unique combination of fluoro and trifluoromethyl groups in 2-Fluoro-6-(trifluoromethyl)isonicotinic acid imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDURNUDTAZLSJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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